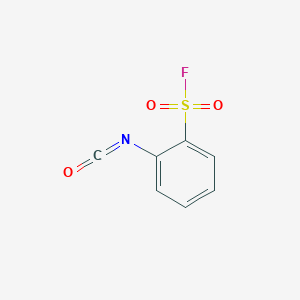

2-isocyanato-Benzenesulfonyl fluoride

Description

Structure

3D Structure

Properties

CAS No. |

59651-55-7 |

|---|---|

Molecular Formula |

C7H4FNO3S |

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-isocyanatobenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H4FNO3S/c8-13(11,12)7-4-2-1-3-6(7)9-5-10/h1-4H |

InChI Key |

AMXHXAYTEADATR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)S(=O)(=O)F |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 2 Isocyanato Benzenesulfonyl Fluoride

Electrophilic Nature and Reaction Pathways of the Isocyanato Moiety

The isocyanate functional group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom (-N=C=O). This arrangement makes the central carbon atom highly electrophilic and thus susceptible to attack by a wide variety of nucleophiles. wikipedia.orgrsc.org An electron-withdrawing group, such as the benzenesulfonyl fluoride (B91410) substituent, further increases the electrophilicity and reactivity of the isocyanate carbon. rsc.org

The primary reaction pathway for isocyanates is nucleophilic addition. vaia.comvaia.com In this process, a nucleophile attacks the electrophilic carbon of the isocyanate. vaia.com This attack leads to the formation of a transient tetrahedral intermediate, which is then stabilized, typically through proton transfer, to yield the final product. vaia.com The general mechanism involves the nucleophile's lone pair of electrons forming a new bond with the isocyanate carbon, while the pi electrons of the C=O bond shift to the oxygen atom.

Common nucleophiles that react readily with isocyanates include alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids (which are often unstable), respectively. wikipedia.org

Table 1: Products of Nucleophilic Addition to Isocyanates

| Nucleophile (R'-H) | Product Type | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Urethane (Carbamate) | RNCO + R'OH → RNHC(O)OR' wikipedia.org |

| Amine (R'₂NH) | Urea (B33335) | RNCO + R'₂NH → RNHC(O)NR'₂ wikipedia.org |

Beyond the formation of urethanes and ureas, the isocyanato moiety is a valuable reactant for creating amide bonds. Amide bonds are fundamental in chemistry and biology, forming the backbone of proteins and appearing in numerous pharmaceuticals and polymers. nih.gov A notable method for amide synthesis involves the reaction of an isocyanate with a carboxylic acid. acs.orgnih.gov

This reaction proceeds through a decarboxylative condensation. A wide variety of carboxylic acids, typically in their salt form, condense with isocyanates at room temperature. acs.orgnih.gov The process is believed to involve the initial formation of a mixed anhydride (B1165640) intermediate from the addition of the carboxylate to the isocyanate. acs.org This intermediate is unstable and readily loses carbon dioxide to form the corresponding amide in high yield. acs.orgnih.gov This method is advantageous as it is often high-yielding and the only byproduct is gaseous carbon dioxide. acs.org

Sulfonyl Fluoride Reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride (-SO2F) group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful ligation method that has been recognized as a next-generation "click chemistry" reaction. researchgate.netnih.govsigmaaldrich.com Click chemistry refers to a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. bldpharm.com The SuFEx reaction embodies these principles, relying on the unique reactivity profile of the S(VI)-F bond. nih.gov

The S(VI)-F bond is characterized by a remarkable balance of stability and latent reactivity. sigmaaldrich.comnih.gov Sulfonyl fluorides are exceptionally stable under many conditions; they are resistant to hydrolysis, oxidation, reduction, and thermolysis. sigmaaldrich.combldpharm.comnih.gov This stability allows the -SO2F group to be carried through various synthetic steps without decomposition.

However, this kinetic stability can be overcome under specific conditions, allowing the sulfur center to react with nucleophiles in a highly reliable and selective manner. nih.gov This "on-demand" reactivity is a key feature of SuFEx. The reaction involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile, such as a silylated phenol (B47542) or an amine, to form a robust S-O or S-N covalent bond. researchgate.netnih.govrsc.org

Table 2: Core Principles of SuFEx Click Chemistry

| Principle | Description |

|---|---|

| High Stability of Reactant | The S(VI)-F bond is kinetically inert to many common reagents and conditions, including water and redox processes. sigmaaldrich.combldpharm.com |

| Controlled Reactivity | The dormant S-F bond can be activated to react with specific nucleophiles under mild conditions, often with the help of a catalyst. nih.govnih.gov |

| High Efficiency and Yield | SuFEx reactions typically proceed to completion with high yields, requiring minimal purification. researchgate.netsigmaaldrich.com |

| Broad Substrate Scope | The reaction is compatible with a wide array of functional groups, making it suitable for complex molecule synthesis and bioconjugation. researchgate.net |

| Biocompatibility | The reaction is often water-friendly and can proceed in physiological environments, enabling its use in chemical biology. sigmaaldrich.combldpharm.com |

The central mechanistic challenge in SuFEx is the cleavage of the highly stable sulfur-fluorine bond. While sulfonyl chlorides are common electrophiles, the S-Cl bond is susceptible to reduction. nih.gov In contrast, the S-F bond's cleavage is exclusively heterolytic, preventing unwanted reductive side reactions. sigmaaldrich.com The mechanism of SuFEx is generally understood as an SN2-type nucleophilic substitution at the hexavalent sulfur center. acs.org Activation of the sulfonyl fluoride is crucial and can be achieved through various means, including Lewis acids or specific solvent effects. acs.orghmc.edu

Hydrogen-bonding solvents, and water in particular, play a crucial role in activating the S-F bond and facilitating the SuFEx reaction. nih.govoup.com This phenomenon is sometimes referred to as "on-water" catalysis, where the rate of reaction is significantly accelerated in an aqueous-organic biphasic system compared to the neat reaction. nih.gov For example, the reaction between aniline (B41778) and phenylsulfonyl fluoride proceeds smoothly on-water at room temperature but stalls completely when the reactants are refluxed together without a solvent. nih.gov

This rate acceleration is attributed to the productive interaction between the S(VI)-F bond and protons at the water-organic interface. nih.gov The mechanism involves the stabilization of the departing fluoride ion through hydrogen bonding. sigmaaldrich.comresearchgate.net As the F⁻ leaving group forms, it is stabilized by surrounding water molecules. A key species in this process is the bifluoride ion, [F-H-F]⁻, which has a remarkably strong hydrogen bond. researchgate.net The formation of this stable ion in the presence of a proton source like water lowers the energy barrier for the departure of the fluoride, thereby activating the S-F bond for nucleophilic attack. bldpharm.comresearchgate.net This stabilization of the leaving group is a critical factor that makes the otherwise inert sulfonyl fluoride a viable electrophile in aqueous environments. oup.com

Mechanistic Studies of S-F Bond Activation and Cleavage

Bifluoride Ion as a Nucleophilic Source in SuFEx

The bifluoride ion ([FHF]⁻) has been identified as a potent catalyst and nucleophilic source in SuFEx transformations. nih.gov Research into SuFEx reactions has demonstrated that bifluoride salts can effectively activate the strong S-F bond in sulfonyl fluorides, facilitating reactions with a variety of nucleophiles. nih.govlatrobe.edu.au

The proposed mechanism for bifluoride-mediated SuFEx reactions often involves the formation of a five-coordinate sulfur intermediate. nih.govlatrobe.edu.auchemrxiv.org This pathway allows for the displacement of the fluoride from the sulfonyl group. For instance, in the SuFEx trifluoromethylation of sulfonyl fluorides, potassium bifluoride in anhydrous DMSO activates trifluoromethyltrimethylsilane (TMSCF₃), leading to a rapid S-F exchange. nih.govlatrobe.edu.au This process is noted for its tolerance of a wide array of substrates and its progression under mild conditions. nih.govlatrobe.edu.au The use of aqueous bifluoride solutions, particularly with a phase-transfer catalyst, has also been shown to be an efficient source of fluoride ions for nucleophilic substitution reactions. researchgate.net

Chemo- and Regioselectivity in SuFEx Transformations

The structure of 2-isocyanato-Benzenesulfonyl fluoride, featuring both a highly reactive isocyanate group and a stable yet activatable sulfonyl fluoride group, presents opportunities for selective chemical transformations. The SuFEx reaction itself is characterized by its high efficiency and selectivity. nih.gov

In molecules with multiple reactive sites, the conditions of the SuFEx reaction can be tuned to achieve high chemoselectivity. For example, in compounds containing both an aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) and a sulfonyl fluoride group, the reaction pathway can be controlled by the deprotonation state of the nucleophile. Neutral amine nucleophiles may favor SNAr, while their corresponding anions can selectively attack the sulfonyl group, initiating the SuFEx process. researchgate.net

Furthermore, sulfonyl fluorides conjugated to π-systems, such as ethenesulfonyl fluoride, can undergo Michael additions and cycloadditions without disturbing the S-F bond, showcasing the orthogonal reactivity that allows for selective modification of one part of the molecule while preserving the SuFEx handle for a subsequent step. nih.gov This principle of chemoselectivity is central to the utility of bifunctional reagents like this compound.

Catalyst-Free and Lewis Acid-Mediated Activations in SuFEx

While the sulfonyl fluoride group is notably stable, its participation in SuFEx reactions requires activation. This can be achieved through various catalytic methods, with Lewis acid-mediated activation being a prominent strategy.

Strong main-group Lewis acids have been shown to be effective in activating C-F bonds and can be applied to the S-F bond of sulfonyl fluorides. researchgate.net Calcium bistriflimide (Ca(NTf₂)₂) has been investigated as a mediator for SuFEx reactions between sulfonyl fluorides and amines. hmc.edu Mechanistic studies suggest that the calcium ion coordinates to both the sulfonyl oxygens and the fluorine atom, forming a two-point contact that activates the sulfur(VI) center and stabilizes the departing fluoride, facilitating nucleophilic attack. hmc.edu Other strong solid Lewis acids have also demonstrated high activity in related C-F bond activation catalysis. rsc.org

Conversely, certain SuFEx reactions can proceed under catalyst-free conditions, particularly in specialized reaction environments. While most applications require a catalyst, the inherent reactivity of the involved species under specific circumstances can be sufficient to drive the reaction forward.

| Activation Method | Catalyst/Mediator | Key Mechanistic Feature | Typical Nucleophiles |

| Lewis Acid-Mediation | Ca(NTf₂)₂ | Two-point coordination to SO₂ and F activates the S(VI) center. hmc.edu | Amines hmc.edu |

| Bifluoride Catalysis | KHF₂ | Formation of a five-coordinate sulfur intermediate. nih.govchemrxiv.org | Silyl compounds (e.g., TMSCF₃), Alcohols, Amines nih.govnih.gov |

| Base-Mediated | Organic Bases (e.g., DBU) | Generation of phenolate (B1203915) or other anionic nucleophiles. | Phenols, Amines nih.gov |

Dual Functional Group Reactivity: Synergistic Effects and Orthogonality

The this compound molecule possesses two distinct electrophilic sites: the isocyanate (-NCO) group and the sulfonyl fluoride (-SO₂F) group. Their differing reactivity profiles allow for orthogonal and stepwise reactions, making it a valuable bifunctional linker in modular synthesis.

The isocyanate group is highly reactive towards nucleophiles such as alcohols, phenols, and amines, readily forming carbamates and ureas, often without the need for a catalyst. nih.gov This reactivity is enhanced by the strong electron-withdrawing nature of the adjacent sulfonyl fluoride group. nih.gov

In contrast, the sulfonyl fluoride group is significantly more stable and requires specific activation to participate in SuFEx reactions. nih.govnih.gov This difference in reactivity allows for a two-step ligation process. First, the isocyanate can react selectively with a nucleophile (e.g., an alcohol) to form a stable carbamate (B1207046) linkage, leaving the sulfonyl fluoride group intact. nih.gov In a second, distinct step, the sulfonyl fluoride can be activated under SuFEx conditions to react with a second, different nucleophile. This stepwise, orthogonal approach is exemplified by the chemistry of the analogous compound, fluorosulfuryl isocyanate (FSI), which serves as a reliable bis-electrophilic linker for the sequential attachment of alcohol and amine modules. nih.gov This dual reactivity expands the scope of SuFEx chemistry, enabling the construction of complex molecules with diverse linkages. nih.gov

Stability Profile of the Sulfonyl Fluoride Group

A defining characteristic of the sulfonyl fluoride functional group is its exceptional stability, which contrasts sharply with the high reactivity of other sulfonyl halides, such as sulfonyl chlorides. nih.gov This stability is a key factor in its utility in "click" chemistry and as a probe in chemical biology. researchgate.net

Resistance to Hydrolysis and Reduction

The sulfonyl fluoride group is remarkably resistant to both hydrolysis and reduction. nih.gov This stability is attributed to the strong, highly polarized S-F bond. nih.gov Comparative studies have shown that while a sulfonyl chloride can be rapidly reduced to the corresponding sulfinic acid in the presence of water, the analogous sulfonyl fluoride remains intact under similar conditions. nih.gov This hydrolytic stability allows for SuFEx reactions to be performed under a wide range of conditions, including in aqueous media, across a broad pH range (1-10). nih.gov

Compatibility with Diverse Reagents and Harsh Reaction Conditions

The robustness of the sulfonyl fluoride group extends to its compatibility with a wide variety of reagents and demanding reaction conditions. It is thermally stable, with one study noting stability at 130°C for extended periods, a temperature at which the corresponding sulfonyl chloride rapidly decomposes. nih.gov This chemical resilience means the -SO₂F group can be carried through multiple synthetic steps without decomposition. It is compatible with reaction conditions for other transformations within the same molecule, such as Michael additions and cycloadditions, further highlighting its utility as a stable connective hub in complex molecule synthesis. nih.gov

Advanced Applications of 2 Isocyanato Benzenesulfonyl Fluoride in Chemical Sciences

Contributions to Chemical Biology and Medicinal Chemistry Research

Development of Covalent Enzyme Inhibitors

Modification of Specific Amino Acid Residues

The strategic modification of proteins is a cornerstone of chemical biology, and reagents capable of selectively targeting specific amino acid residues are of paramount importance. The sulfonyl fluoride (B91410) moiety within 2-isocyanato-Benzenesulfonyl fluoride is a versatile electrophilic warhead known to react with a variety of nucleophilic amino acid residues. nih.gov This reactivity is central to its application in labeling and modulating protein function. Research has demonstrated that sulfonyl fluorides can covalently modify tyrosine, threonine, serine, lysine, cysteine, and histidine residues. nih.gov

The mechanism of modification involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage. researchgate.net For instance, studies on the related compound 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF) have shown that it covalently modifies serine residues in proteins like Apolipoprotein A1, resulting in a predictable mass increase of 183 Da for each modification. Other work has identified specific residues, such as Tyrosine 177 and Lysine 250, as being susceptible to modification by AEBSF. nih.gov

The isocyanate group of this compound provides a second, distinct mode of reactivity. Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophiles, most notably the ε-amino group of lysine residues to form urea (B33335) linkages, and with the hydroxyl groups of serine and threonine to form carbamate (B1207046) linkages. acs.org This dual functionality allows for a broader range of amino acid targets or potentially for sequential or orthogonal modification strategies on a single protein.

| Functional Group | Target Amino Acid Residues | Resulting Covalent Linkage | References |

|---|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | Tyrosine, Serine, Threonine, Lysine, Histidine, Cysteine | Sulfonate Ester / Sulfonamide | nih.govresearchgate.net |

| Isocyanate (-NCO) | Lysine, Serine, Threonine, N-terminus | Urea / Carbamate | acs.org |

Bioconjugation and Chemical Probe Applications

Bioconjugation, the covalent linking of molecules to biomolecules, is a powerful tool in diagnostics, therapeutics, and basic research. acs.org this compound, with its dual reactive centers, is an attractive candidate for creating sophisticated chemical probes and bioconjugates. researchgate.netacs.org

Chemical probes are small molecules used to study and manipulate biological systems. uq.edu.au The sulfonyl fluoride group has been widely used as a warhead in such probes due to its unique balance of stability and reactivity. nih.govresearchgate.net It can form stable covalent bonds with various nucleophilic residues, making it suitable for irreversible labeling of proteins. enamine.net This property is valuable for applications like target identification and validation, mapping enzyme binding sites, and covalent inhibition. nih.govresearchgate.net

The presence of the highly reactive isocyanate group alongside the sulfonyl fluoride expands the utility of the molecule. acs.org Isocyanates are considered attractive warheads for bioconjugation due to their rapid reaction rates and minimal size. acs.org This dual-warhead structure allows for several advanced applications:

Dual-Targeting Probes: The probe could potentially engage two different nucleophiles within a protein's binding site, leading to high affinity and specificity.

Sequential Labeling: The differential reactivity of the two groups could be exploited for sequential conjugations, allowing for the stepwise assembly of complex biomolecular constructs.

Heterobifunctional Linkers: The compound can be used to link two different biomolecules together, with each end of the linker reacting with a different target.

The development of such probes is part of a broader effort to design covalent inhibitors and labeling agents that can selectively target proteins in complex biological environments. nih.govresearchgate.net

| Warhead | Key Application Areas | Advantages | References |

|---|---|---|---|

| Sulfonyl Fluoride | Covalent Inhibition, Protein Labeling, Activity-Based Probing, Fragment Screening | Reacts with multiple nucleophilic residues (Tyr, Ser, Lys, etc.), good stability | nih.govresearchgate.netenamine.net |

| Isocyanate | Bioconjugation, Molecular Sensors, Covalent Drug Development | Highly reactive, minimal size, rapid reaction kinetics | acs.org |

Role in Polymer Chemistry and Materials Science

The unique reactivity of this compound makes it a valuable component in the synthesis and modification of advanced polymeric materials. Both the isocyanate and sulfonyl fluoride groups offer efficient routes for polymer functionalization and the creation of novel network architectures.

Functionalized polymers, which have specific reactive groups attached to their chains, are essential for creating materials with tailored properties for biomedical, electronic, and industrial applications. The isocyanate and sulfonyl fluoride groups provide two distinct and highly efficient chemistries for post-polymerization modification (PPM).

Isocyanate-based Functionalization: Polymers can be synthesized with pendent isocyanate groups, which serve as versatile handles for subsequent reactions. These groups react quantitatively under mild conditions with a wide range of nucleophiles, including alcohols, amines, and thiols, allowing for the attachment of various small molecules, biomolecules, or other polymer chains. researchgate.net

Sulfonyl Fluoride-based Functionalization: Similarly, polymers can be prepared containing sulfonyl fluoride moieties. These groups can then be modified via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. For example, poly(4-vinylbenzenesulfonyl fluoride) has been shown to undergo exhaustive sulfonamidation or sulfonation esterification, completely transforming the properties of the original polymer. chemrxiv.org

The bifunctional nature of this compound allows it to act as a powerful agent for modifying existing polymers by introducing both types of reactive handles simultaneously or by grafting polymers onto surfaces.

This compound can itself be used as a monomer in polymerization reactions. The presence of two distinct reactive groups allows for the creation of functional polymers where one group is incorporated into the polymer backbone while the other remains available for subsequent reactions. For example, isocyanate-bearing monomers like dimethyl meta-isopropenyl benzyl isocyanate (TMI) have been copolymerized to create polymers with pendent reactive isocyanate functionalities. researchgate.net

Furthermore, the dual reactivity of this compound makes it an ideal candidate for a cross-linker, a molecule that links polymer chains together to form a network structure. Cross-linking is crucial for improving the mechanical strength, thermal stability, and solvent resistance of materials.

Isocyanate Cross-linkers: Isocyanates are widely used as cross-linking agents, particularly in the formation of polyurethane networks, where they react with polyols. reading.ac.ukmaflon.com

Sulfonyl Fluoride Cross-linkers: The sulfonyl fluoride group can also be used for cross-linking. For example, terpolymers containing pendant sulfonyl fluoride and nitrile groups can be thermally cross-linked to create insoluble films with enhanced thermal stability. rsc.orgresearchgate.net

A molecule like this compound could create novel cross-linked architectures by reacting its isocyanate group with one type of polymer chain (e.g., a polyol) and its sulfonyl fluoride group with another (e.g., a polyamine or polyphenol), leading to hybrid materials with unique properties.

Expansion of "Click Chemistry" Concepts Beyond Traditional SuFEx

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. eurekalert.org The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by Sharpless and coworkers, is considered a next-generation click reaction. eurekalert.orgnih.gov It relies on the unique reactivity of the S(VI)-F bond, which is stable under many conditions but reacts efficiently with specific nucleophiles.

The compound this compound embodies an expansion of this concept by combining two distinct "click-like" reactions in a single, compact molecule.

SuFEx Reaction: The sulfonyl fluoride group participates in the established SuFEx click reaction, forming robust sulfonate or sulfonamide linkages. eurekalert.org

Isocyanate "Click" Reaction: The reaction of isocyanates with alcohols and amines to form urethanes and ureas, respectively, also exhibits many characteristics of a click reaction. It is highly efficient, quantitative, and proceeds under mild conditions with a wide range of substrates. researchgate.net

The presence of these two orthogonal reactive groups on the same aromatic scaffold allows for more complex molecular construction than is possible with a traditional, monofunctional SuFEx reagent. This enables multi-step, one-pot syntheses where different molecular components can be "clicked" together sequentially. This dual-handle approach expands the modularity and power of click chemistry, facilitating the rapid assembly of complex functional molecules, polymers, and bioconjugates. researchgate.net This moves beyond the traditional scope of SuFEx by integrating its reliability with the well-established and powerful chemistry of isocyanates, creating a more versatile synthetic platform.

Computational and Theoretical Investigations of 2 Isocyanato Benzenesulfonyl Fluoride

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations have been instrumental in determining the three-dimensional structure and electronic landscape of 2-isocyanato-benzenesulfonyl fluoride (B91410). These studies often employ methods like gas electron diffraction (GED) alongside computational calculations to provide a comprehensive understanding of the molecule's geometry.

Theoretical investigations have revealed that 2-isocyanato-benzenesulfonyl fluoride adopts a non-planar conformation. A key structural parameter is the dihedral angle between the phenyl ring and the S-F bond. In a related molecule, 2-isocyanatobenzenesulfonyl chloride, this angle was determined to be 65.4(1.5)°. The isocyanate group itself is nearly linear.

Studies on analogous compounds, such as 2-isocyanatobenzoyl fluoride, indicate the existence of multiple conformers. These conformers arise from the rotation of the isocyanato group relative to the rest of the molecule. For 2-isocyanatobenzoyl fluoride, two conformers, syn and anti, were identified, with the syn conformer (where the NCO group is directed towards the fluorine atom) being more stable. This suggests that similar conformational possibilities exist for this compound. The energy difference between such conformers is typically small, on the order of a few kcal/mol.

The electronic properties of the molecule are heavily influenced by the presence of the strongly electron-withdrawing sulfonyl fluoride (-SO₂F) and isocyanate (-NCO) groups. These groups affect the electron density distribution across the aromatic ring and influence the molecule's reactivity.

Table 1: Calculated Geometric Parameters for Related Isocyanato Compounds

| Parameter | 2-isocyanatobenzenesulfonyl chloride | 2-isocyanatobenzoyl fluoride | 2-isocyanatobenzoyl chloride |

|---|---|---|---|

| Conformation | Non-planar | Planar (heavy atoms) | Planar (heavy atoms) |

| Ph-S-Cl Dihedral Angle (°) | 65.4(1.5) | N/A | N/A |

| Isocyanate Group | Nearly linear | Slightly bent | Slightly bent |

Theoretical Prediction of Reactivity and Reaction Selectivity

Theoretical calculations are a powerful tool for predicting the reactivity of this compound and the selectivity of its reactions. The isocyanate group is a key reactive center, susceptible to nucleophilic attack. The presence of the ortho-sulfonyl fluoride group significantly modulates this reactivity.

Computational studies on similar molecules, such as the reaction of 2-isocyanatobenzenesulfonyl chloride with amines, show that the reaction proceeds via nucleophilic addition to the isocyanate group. Theoretical calculations can map out the potential energy surface of such reactions, identifying the most likely pathways.

The selectivity of reactions involving this compound can also be predicted. For instance, in reactions with nucleophiles that have multiple reactive sites, calculations can determine which site is more likely to attack the isocyanate carbon. This is achieved by analyzing the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) of the reactants.

Mechanistic Modeling of Key Chemical Transformations (e.g., Reaction Pathways, Transition States)

Mechanistic modeling provides a detailed, step-by-step picture of how chemical transformations involving this compound occur. This includes the identification of reaction intermediates and, crucially, the transition states that connect them.

For the reaction of related isocyanates with nucleophiles like amines, theoretical calculations have been used to investigate the reaction mechanism. These studies can distinguish between different possible mechanisms, such as a stepwise process involving a zwitterionic intermediate or a concerted mechanism. For the reaction of 2-isocyanatobenzenesulfonyl chloride with amines, theoretical calculations supported a concerted mechanism where bond breaking and bond formation occur simultaneously.

The energy of the transition state is a critical factor in determining the rate of a reaction. Computational chemistry allows for the calculation of these transition state energies, providing quantitative predictions of reaction kinetics. For the internal rotation of the isocyanato group in 2-isocyanatobenzoyl fluoride, the barrier to rotation was calculated to be 4.5 kcal/mol. Similar calculations can be applied to the chemical reactions of this compound to understand the energy barriers involved.

The molecular structure of related compounds has also been elucidated through X-ray diffraction, providing experimental data that can be used to validate and benchmark computational models. For example, the crystal structure of 2-isocyanato-4-nitrophenyl benzenesulfonate revealed a non-planar molecule with a nearly linear isocyanate group.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-isocyanatobenzenesulfonyl chloride |

| 2-isocyanatobenzoyl fluoride |

| 2-isocyanatobenzoyl chloride |

Future Directions and Emerging Research in this compound Chemistry

The bifunctional nature of this compound, featuring both a highly reactive isocyanate group and a stable yet selectively reactive sulfonyl fluoride handle, positions it as a compound of significant interest for future chemical research. Its potential applications span from the development of novel synthetic methodologies to the creation of advanced materials and biological probes. Emerging research focuses on leveraging its unique reactivity through innovative platforms like diversity-oriented synthesis, automated chemistry, and the expansion of click chemistry paradigms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-isocyanato-benzenesulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzene derivatives. First, introduce the sulfonyl fluoride group using sulfur trioxide and hydrogen fluoride under controlled conditions (0–5°C). Next, introduce the isocyanate group via phosgenation of the corresponding amine precursor (e.g., 2-aminobenzenesulfonyl fluoride) in anhydrous dichloromethane. Monitor reaction progress using FTIR to track the disappearance of the amine peak (~3300 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹). Optimize stoichiometry to minimize side reactions like urea formation .

Q. How do the sulfonyl fluoride and isocyanate groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent isocyanate moiety. Reactivity can be quantified using kinetic studies with nucleophiles (e.g., amines, alcohols). For example, monitor the reaction with benzylamine via HPLC to compare rate constants (k) under varying pH and solvent polarities. Use DFT calculations to model charge distribution and predict regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all procedures.

- First Aid : For inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and consult an ophthalmologist immediately .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the presence of isocyanate (2270 cm⁻¹) and sulfonyl fluoride (1370–1400 cm⁻¹) groups.

- NMR : Use NMR to identify the sulfonyl fluoride (–SO₂F) resonance at ~40–50 ppm (vs. CFCl₃). NMR can detect aromatic protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to verify purity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the hydrolysis kinetics of this compound under physiological conditions?

- Methodological Answer : Prepare buffered solutions (pH 7.4, 37°C) and monitor hydrolysis via UV-Vis spectroscopy (tracking absorbance changes at 260 nm for isocyanate decomposition). Use pseudo-first-order kinetics models to calculate half-life (). Compare with structurally similar compounds (e.g., 4-(4-acetamidophenyl)benzenesulfonyl fluoride) to assess electronic effects on stability .

Q. How should contradictions in reported thermal stability data for sulfonyl fluoride derivatives be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere). Replicate conflicting studies to identify variables (e.g., moisture content, purity). Use multivariate regression to isolate factors (temperature, humidity) contributing to discrepancies. Cross-validate with computational models (e.g., Arrhenius plots) .

Q. What strategies are effective for studying the compound’s potential as a serine protease inhibitor?

- Methodological Answer : Conduct enzyme inhibition assays using trypsin or chymotrypsin. Pre-incubate the enzyme with the compound (0–100 µM) and measure residual activity via chromogenic substrates (e.g., N-benzoyl-L-tyrosine p-nitroanilide). Determine inhibition constants () using Lineweaver-Burk plots. Compare with 4-(2-aminoethyl)benzenesulfonyl fluoride to evaluate structural optimization opportunities .

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways with explicit solvent models (e.g., water, DMSO) in Gaussian or ORCA software. Validate predictions with experimental kinetic data .

Q. What experimental designs are suitable for assessing the compound’s long-term stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.